CG0009 was developed as part of ongoing research into inhibitors of glycogen synthase kinase 3, a key enzyme involved in various cellular processes, including cell cycle regulation and apoptosis. The classification of CG0009 as a glycogen synthase kinase 3 inhibitor places it within a broader category of compounds that target signaling pathways implicated in cancer progression and other diseases.
The synthesis of CG0009 involves several chemical reactions that create its unique molecular structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:
The synthesis may utilize standard organic chemistry techniques such as:
CG0009 has a complex molecular structure that can be represented by the following formula:
This indicates a composition involving carbon, hydrogen, and nitrogen atoms.
The molecular weight of CG0009 is approximately 236.37 g/mol. The structural analysis reveals key functional groups that contribute to its activity as a glycogen synthase kinase 3 inhibitor, including:
CG0009 engages in several chemical reactions pertinent to its mechanism of action:
The inhibition mechanism involves competitive binding to the active site of glycogen synthase kinase 3, preventing substrate phosphorylation and altering cellular signaling pathways .
The mechanism by which CG0009 exerts its effects involves:
Studies have shown that treatment with CG0009 leads to significant changes in cell viability and proliferation rates across various cancer cell lines, indicating its potential as an anti-cancer agent .
Relevant data from studies indicate that CG0009 maintains stability when stored properly, allowing for extended use in experimental settings .
CG0009 has significant scientific applications, particularly in:
The ongoing research into CG0009 highlights its potential role in therapeutic strategies aimed at combating cancer through targeted inhibition of critical signaling pathways .
CG0009 (chemical name: 2-(4-((2-(diethylamino)ethyl)(methyl)amino)phenyl)-N-(4-methylpyridin-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide) is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK3). It emerged as a candidate therapeutic agent for hormone-resistant breast cancer through its unique dual mechanism of cyclin D1 depletion and p53-dependent apoptosis induction [2]. Unlike multi-kinase inhibitors, CG0009 demonstrates exceptional selectivity for GSK3α/β isoforms, positioning it as a valuable tool for probing GSK3-related oncogenic pathways [1] [2].
CG0009 (CAS No. 944744-57-4) is a synthetic small molecule with the molecular formula C₂₆H₃₁N₇O and a molecular weight of 457.57 g/mol [1]. Its structure features three critical pharmacophores:
Table 1: Physicochemical Profile of CG0009
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₁N₇O |
Molecular Weight | 457.57 g/mol |
CAS Registry Number | 944744-57-4 |
Storage Conditions | -20°C (powder), -80°C (solution) |
Solubility | DMSO (>10 mM) |
CG0009 was developed by Crystal Genomics Inc. (Seoul, Korea) and first disclosed in a 2013 PLOS ONE study profiling its anti-cancer mechanisms [2]. Its discovery originated from a screen of imidazopyridine derivatives designed to overcome limitations of earlier GSK3 inhibitors:
Table 2: Developmental Timeline of CG0009
Year | Milestone | Key Finding |
---|---|---|
2010 | Lead compound identification | Imidazopyridine scaffold with GSK3 affinity |
2012 | Structural optimization | Introduction of carboxamide for selectivity |
2013 | PLOS ONE mechanistic study | Cyclin D1/p53-Bax axis activation in breast cancer |
No clinical trials have been initiated, positioning CG0009 primarily as a research tool for investigating GSK3-dependent oncogenesis [2] [4].
GSK3 Inhibition and Downstream Signaling
CG0009 exerts dual isoform inhibition of GSK3α (Ser21 phosphorylation) and GSK3β (Ser9 phosphorylation), while suppressing activating Tyr216 phosphorylation in GSK3β [2]. This inhibition triggers two parallel anti-cancer pathways:
Cyclin D1 Depletion:CG0009 (1 μM) ablates cyclin D1 expression within 24 hours in 6/7 breast cancer lines (e.g., MCF7, MDA-MB-231). This occurs independently of β-catenin stabilization—a paradox since GSK3 typically promotes β-catenin degradation. Despite slight upregulation of β-catenin targets (c-Myc, c-Jun), cyclin D1 loss dominates, inducing G1/S cell cycle arrest [2] [4].
p53-Bax Mitochondrial Apoptosis:In p53-wildtype cells (e.g., MCF7), CG0009 activates p53, facilitating Bax translocation to mitochondria. This triggers caspase-9 cleavage and PARP fragmentation, culminating in apoptosis. Notably, this effect is absent in estrogen-driven apoptosis pathways, explaining efficacy in hormone-resistant models [2].
Table 3: Cellular Responses to CG0009 in NCI-60 Cancer Lines
Cell Line | IC₅₀ (μM) | Cyclin D1 Reduction | Apoptosis Induction |
---|---|---|---|
MCF7 (breast) | 0.8 | Yes (100%) | Caspase-9 dependent |
MDA-MB-231 (breast) | 1.2 | Yes (95%) | Bax mitochondrial shift |
T47D (breast) | >10 | No | Absent |
HCT116 (colon) | 1.5 | Yes (88%) | p53 independent |
Pathway Crosstalk and Therapeutic Implications
CG0009’s uniqueness lies in its context-dependent efficacy:
These properties position CG0009 as a prototype for targeting GSK3 in therapy-resistant cancers through simultaneous cyclin D1 suppression and p53 activation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7